molecular formula C8H12N2O2 B13572755 (S)-2-Amino-2-(3-methoxypyridin-2-yl)ethan-1-ol

(S)-2-Amino-2-(3-methoxypyridin-2-yl)ethan-1-ol

Cat. No.: B13572755
M. Wt: 168.19 g/mol
InChI Key: TXCFHAFDOLIZCD-ZCFIWIBFSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(2S)-2-amino-2-(3-methoxypyridin-2-yl)ethan-1-ol: is a chiral compound with a pyridine ring substituted with a methoxy group at the 3-position and an aminoethanol group at the 2-position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2S)-2-amino-2-(3-methoxypyridin-2-yl)ethan-1-ol typically involves the following steps:

    Starting Materials: The synthesis begins with commercially available 3-methoxypyridine.

    Formation of Intermediate: The 3-methoxypyridine is subjected to a series of reactions to introduce the aminoethanol group at the 2-position. This can involve

Industrial Production Methods

In an industrial setting, the production of (2S)-2-amino-2-(3-methoxypyridin-2-yl)ethan-1-ol may involve:

    Large-Scale Reactors: Utilizing batch or continuous flow reactors to handle large quantities of starting materials and reagents.

    Purification Techniques: Implementing crystallization, distillation, or chromatography to purify the final product.

Chemical Reactions Analysis

Types of Reactions

(2S)-2-amino-2-(3-methoxypyridin-2-yl)ethan-1-ol: can undergo various chemical reactions, including:

    Oxidation: The amino group can be oxidized to form corresponding imines or nitriles.

    Reduction: The pyridine ring can be reduced to piperidine derivatives under hydrogenation conditions.

    Substitution: The methoxy group can be substituted with other functional groups through nucleophilic aromatic substitution.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or hydrogen peroxide.

    Reduction: Catalysts like palladium on carbon (Pd/C) under hydrogen gas.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products

    Oxidation: Formation of imines or nitriles.

    Reduction: Formation of piperidine derivatives.

    Substitution: Formation of substituted pyridine derivatives.

Scientific Research Applications

(2S)-2-amino-2-(3-methoxypyridin-2-yl)ethan-1-ol: has several applications in scientific research:

    Medicinal Chemistry: Used as a building block for the synthesis of pharmaceutical compounds, particularly those targeting neurological disorders.

    Biological Studies: Employed in the study of enzyme inhibitors and receptor agonists/antagonists.

    Industrial Chemistry: Utilized in the synthesis of specialty chemicals and advanced materials.

Mechanism of Action

The mechanism by which (2S)-2-amino-2-(3-methoxypyridin-2-yl)ethan-1-ol exerts its effects involves:

    Molecular Targets: Binding to specific enzymes or receptors, modulating their activity.

    Pathways Involved: Influencing signaling pathways related to neurotransmission or metabolic processes.

Comparison with Similar Compounds

(2S)-2-amino-2-(3-methoxypyridin-2-yl)ethan-1-ol: can be compared with similar compounds such as:

    (2R)-2-amino-2-(3-methoxypyridin-2-yl)ethan-1-ol: The enantiomer with different stereochemistry.

    2-amino-2-(3-hydroxypyridin-2-yl)ethan-1-ol: A compound with a hydroxyl group instead of a methoxy group.

    2-amino-2-(3-methylpyridin-2-yl)ethan-1-ol: A compound with a methyl group instead of a methoxy group.

The uniqueness of (2S)-2-amino-2-(3-methoxypyridin-2-yl)ethan-1-ol lies in its specific stereochemistry and functional groups, which confer distinct biological and chemical properties.

Properties

Molecular Formula

C8H12N2O2

Molecular Weight

168.19 g/mol

IUPAC Name

(2S)-2-amino-2-(3-methoxypyridin-2-yl)ethanol

InChI

InChI=1S/C8H12N2O2/c1-12-7-3-2-4-10-8(7)6(9)5-11/h2-4,6,11H,5,9H2,1H3/t6-/m1/s1

InChI Key

TXCFHAFDOLIZCD-ZCFIWIBFSA-N

Isomeric SMILES

COC1=C(N=CC=C1)[C@@H](CO)N

Canonical SMILES

COC1=C(N=CC=C1)C(CO)N

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.